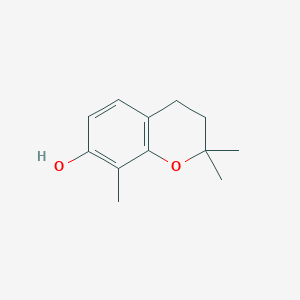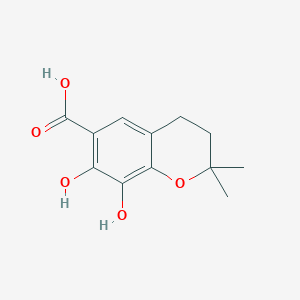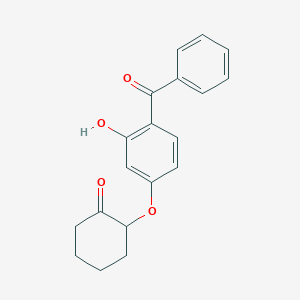![molecular formula C19H22O4 B284028 3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a natural compound that belongs to the family of flavonoids. It is commonly known as Hesperetin and is found in various fruits and vegetables, including oranges, lemons, and grapefruit. Hesperetin has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of Hesperetin is not fully understood. However, it has been suggested that Hesperetin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines and chemokines, scavenging of free radicals, and modulation of various signaling pathways. Hesperetin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory cytokines and chemokines. Moreover, Hesperetin has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Hesperetin has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Moreover, Hesperetin has been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative damage caused by free radicals. Hesperetin has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
Hesperetin has several advantages for lab experiments. It is relatively easy to synthesize or extract from natural sources, and it is cost-effective. Moreover, Hesperetin has been extensively studied for its various biological activities, which makes it an attractive candidate for further research. However, there are also some limitations associated with Hesperetin. For instance, Hesperetin has poor water solubility, which can limit its bioavailability. Moreover, the mechanism of action of Hesperetin is not fully understood, which makes it challenging to design experiments to investigate its biological activities.
Future Directions
There are several future directions for the research on Hesperetin. One of the possible directions is to investigate the potential use of Hesperetin in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Another possible direction is to investigate the potential use of Hesperetin in the prevention and treatment of cancer. Moreover, future research can focus on the development of novel formulations of Hesperetin to improve its bioavailability. Additionally, further studies can be conducted to investigate the safety and toxicity of Hesperetin.
Conclusion:
In conclusion, Hesperetin is a natural compound that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Hesperetin can be synthesized chemically or extracted from natural sources. The mechanism of action of Hesperetin is not fully understood, but it is believed to exert its biological activities through the inhibition of inflammatory cytokines and chemokines, scavenging of free radicals, and modulation of various signaling pathways. Hesperetin has several advantages for lab experiments, but there are also some limitations associated with it. Future research can focus on investigating the potential use of Hesperetin in the treatment of various diseases and the development of novel formulations to improve its bioavailability.
Synthesis Methods
Hesperetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Hesperetin involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, the extraction of Hesperetin from natural sources is relatively simple and cost-effective. The most common method of extraction involves the use of solvents such as ethanol or methanol to extract Hesperetin from the plant material.
Scientific Research Applications
Hesperetin has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Hesperetin has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Hesperetin has also been found to possess potent antioxidant activity, which can protect cells from oxidative damage caused by free radicals. Moreover, Hesperetin has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H22O4/c1-12(2)10-11-22-18-16(21-3)9-8-14-13-6-4-5-7-15(13)19(20)23-17(14)18/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
YLYFXMRIQFDYOZ-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC)C |
Canonical SMILES |
CC(=CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


